![molecular formula C7H13F3N2 B1446429 1-(1,1,1-Trifluoropropan-2-yl)piperazine CAS No. 1376360-62-1](/img/structure/B1446429.png)
1-(1,1,1-Trifluoropropan-2-yl)piperazine
Overview
Description
1-(1,1,1-Trifluoropropan-2-yl)piperazine, also referred to as 1-TFMP, is an organic compound with a cycloaliphatic structure. It is a colorless, odorless, and hygroscopic solid, soluble in water and most organic solvents. 1-TFMP is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is used as an intermediate in the production of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Scientific Research Applications
Reagent in Chemical Analysis
It may be employed as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC . This application is crucial for environmental monitoring and occupational health.
Fluorometric Determination of Airborne Diisocyanates
The compound is used for the fluorometric determination of airborne diisocyanates, which are potent respiratory sensitizers and a workplace hazard. Its use in this context helps in assessing exposure levels and ensuring safety .
properties
IUPAC Name |
1-(1,1,1-trifluoropropan-2-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c1-6(7(8,9)10)12-4-2-11-3-5-12/h6,11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRXTGORRIAFDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1,1-Trifluoropropan-2-yl)piperazine | |
CAS RN |
1376360-62-1 | |
Record name | 1-(1,1,1-trifluoropropan-2-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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